molecular formula C14H8Cl2N2O2S B2839262 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 312925-46-5

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No. B2839262
CAS RN: 312925-46-5
M. Wt: 339.19
InChI Key: UATFVVJMEZXBJQ-UHFFFAOYSA-N
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Description

“N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiazole ring, a furan ring, and a carboxamide group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The carboxamide group consists of a carbonyl (C=O) and an amide (NH2) group.


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including esterification, hydrazination, salt formation, and cyclization . For instance, starting from 4-chlorobenzoic acid, a series of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name and the general structures of its functional groups. The compound contains a thiazole ring attached to a dichlorophenyl group at the 4-position and a furan-2-carboxamide group attached via a nitrogen atom .

Scientific Research Applications

Synthesis and Reactivity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is involved in complex synthetic pathways, leading to the creation of novel heterocyclic compounds. For instance, Aleksandrov and El’chaninov (2017) demonstrated the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a process starting from furan-2-carboxamide derivatives, highlighting the compound's role in generating new molecular architectures with potential for various applications Aleksandrov & El’chaninov, 2017.

Molecular Characterization and Biological Activity

Cakmak et al. (2022) focused on a thiazole-based heterocyclic amide, closely related to this compound, providing insights into its antimicrobial properties. This compound was synthesized, characterized through various techniques, and its molecular structure was elucidated using X-ray diffraction. The study also emphasized its promising antimicrobial activity, suggesting potential medical and pharmacological applications Cakmak et al., 2022.

Antimicrobial and Anticancer Properties

Further research into compounds bearing the furan-2-carboxamide motif has revealed significant antimicrobial and anticancer activities. Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives and tested their anti-bacterial activities against drug-resistant bacteria, showing the compound's potential in addressing antibiotic resistance. The study's findings highlight the compound's role in developing new therapeutics against challenging bacterial infections Siddiqa et al., 2022.

Future Directions

The future directions for “N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by similar compounds, it could be of interest to investigate its potential as a therapeutic agent . Additionally, further studies could focus on optimizing its synthesis and improving its solubility and bioavailability.

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S/c15-9-4-3-8(6-10(9)16)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATFVVJMEZXBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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